molecular formula C10H29N3O7P2 B123612 azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate CAS No. 116057-55-7

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate

Cat. No.: B123612
CAS No.: 116057-55-7
M. Wt: 365.3 g/mol
InChI Key: LDHQLWOKXNHSSJ-ICWQEWPPSA-N
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Description

Azane [(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate is an organic phosphonic acid that has been used in a variety of scientific research applications. It is a colorless, odorless, and highly soluble compound that can be used as a reagent in a variety of reactions. Azane is also known as a “green” reagent, as it is environmentally friendly and non-toxic. The compound has a number of advantages over traditional phosphonic acid reagents, including its low cost, availability, and ease of use. Additionally, azane is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for scientists.

Scientific Research Applications

Supramolecular Metal Phosphonates

  • Azane derivatives have been investigated in the context of metal phosphonates, particularly in the formation of three-dimensional networks and layered compounds. For instance, zirconium derivatives of N-(phosphonomethyl)iminodiacetic acid, a related compound, have been studied for their ability to form linear chain compounds and layered structures with unique properties (Clearfield, Sharma, & Zhang, 2001).

Catalysis in Aqueous Medium

  • Alkyl and aryl phosphonates, closely related to azane phosphono derivatives, have been synthesized and applied as heterogeneous Brønsted acid catalysts. Their hydrophobic groups influence the solid structure and catalytic activity, particularly in the aza-Diels–Alder reaction in an aqueous medium (Lanari et al., 2011).

Azacrown Ether Pillared Layered Zirconium Phosphonates

  • Research involving azacrown ether pillared layered zirconium phosphonates, similar in structure to azane phosphono derivatives, has been conducted. These studies have implications for the development of materials with unique structural and bonding properties (Clearfield, Poojary, Zhang, Zhao, & Derecskei-Kovacs, 2000).

Synthesis and Reactivity Studies

  • The synthesis of compounds like 1-phosphono-2-aza-1, 3-dienes, which are structurally related to the azane phosphono derivative, has been explored. These studies contribute to understanding the reactivity and potential applications of these compounds in various chemical processes (Stevens, Gallant, & Kimpe, 1999).

Biological Applications

  • While excluding drug use, dosage, and side effects, it's important to note that phosphono-containing compounds, closely related to azane phosphono derivatives, have been studied for their biological activities, including enzyme inhibition. These studies are significant in understanding the role of such compounds in biological systems (Wang et al., 2011).

Mechanism of Action

Target of Action

Ammonium Geranyl Pyrophosphate Triammonium Salt, also known as Geranyl pyrophosphate triammonium or azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate, is an intermediate in the mevalonate pathway . It is formed from dimethylallyl pyrophosphate and isopentenyl pyrophosphate by geranyl pyrophosphate synthase . The primary targets of this compound are the enzymes involved in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids .

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes involved in the biosynthesis of various biomolecules. It is used in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids . The interaction with these enzymes leads to the production of these biomolecules, which play crucial roles in various biological processes.

Biochemical Pathways

The compound is involved in the mevalonate pathway, which is a crucial metabolic pathway that produces isoprenoids, cholesterol, and other lipids . The downstream effects of this pathway include the production of critical biomolecules that are involved in various cellular processes, including cell growth, protein prenylation, and membrane integrity .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the biosynthesis of various biomolecules. For instance, it plays a crucial role in the production of cholesterol, a vital component of cell membranes . It is also involved in the synthesis of terpenes and terpenoids, which have diverse biological functions, including roles in cellular signaling, and as precursors to vitamins and hormones .

Biochemical Analysis

Biochemical Properties

Ammonium Geranyl Pyrophosphate Triammonium Salt is involved in many different cellular processes including cholesterol synthesis . It interacts with various enzymes and proteins, serving as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .

Cellular Effects

Ammonium Geranyl Pyrophosphate Triammonium Salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a substrate in the prenylation of proteins, it plays a role in the localization of these proteins to intracellular membranes, which can influence cell signaling .

Molecular Mechanism

The molecular mechanism of action of Ammonium Geranyl Pyrophosphate Triammonium Salt involves its role as a substrate in the prenylation of proteins. This post-translational modification involves the addition of isoprenoid groups to proteins, which can influence their activity, localization, and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it plays a key role in the biosynthesis of terpenes and terpenoids .

Metabolic Pathways

Ammonium Geranyl Pyrophosphate Triammonium Salt is involved in the isoprenoid biosynthesis pathway . It interacts with various enzymes in this pathway and can influence metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of Ammonium Geranyl Pyrophosphate Triammonium Salt is influenced by its role as a substrate in the prenylation of proteins. This post-translational modification can direct proteins to specific compartments or organelles .

Properties

IUPAC Name

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQLWOKXNHSSJ-ICWQEWPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575967
Record name (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116057-55-7
Record name (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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